4-[Benzyl(methylsulfonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-21(19,20)16(11-12-5-3-2-4-6-12)14-9-7-13(8-10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFLARIDPSVMRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methylsulfonyl)amino]benzoic acid typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Sulfonylation: Aniline is then reacted with methylsulfonyl chloride in the presence of a base like pyridine to form N-methylsulfonylaniline.
Benzylation: N-methylsulfonylaniline is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Carboxylation: The final step involves the carboxylation of the benzylated product to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
Scientific Applications
4-[Benzyl(methylsulfonyl)amino]benzoic acid and similar compounds have diverse applications across various scientific fields:
-
Pharmaceutical Development This compound can be used as an antimicrobial agent.
- Methods of Application: Amide/anilide derivatives of 2-amino benzoic acid can be prepared by adding amines/anilines to a solution of 2-amino benzoyl chloride.
- Results or Outcomes: Synthesized compounds have been found to be bacteriostatic and fungistatic in action.
- Medicinal Chemistry: Derivatives of this compound have been synthesized and evaluated for in vitro antimicrobial activity against Gram-positive and Gram-negative bacterial and fungal strains.
-
Analytical Chemistry: this compound can be analyzed using infrared spectroscopy.
- Methods of Application: Typically, the compound is prepared in a solid disc with potassium bromide (KBr) and analyzed using an infrared spectrometer.
- Results or Outcomes: The resulting spectrum provides valuable information about the molecular structure of the compound.
-
Synthesis of Benzylic Amines: Similar compounds can be used in the synthesis of benzylic amines.
- Methods of Application: This reaction typically involves using a metal catalyst and an alcohol.
- Results or Outcomes: The reaction can produce a variety of benzylic amines, which have numerous applications in pharmaceuticals and other industries.
-
Antimicrobial and Antiviral Properties: Similar compounds have been synthesized and evaluated for their antimicrobial and antiviral properties.
- Results or Outcomes: The synthesized compounds have shown remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, and antidiabetic effects.
- Inhibition of Folate Synthesis: Interaction studies have shown that this compound can inhibit specific enzymes involved in folate synthesis, similar to other sulfanilides. These interactions suggest potential therapeutic applications in treating bacterial infections resistant to conventional antibiotics.
- Potential Therapeutic Effects: Drugs incorporating PABA have demonstrated diverse therapeutic effects, including local anesthetic, anti-tuberculosis, and anti-convulsant properties .
Case Studies and Research Findings
- Antimicrobial Activity: Derivatives of 4-aminobenzoic acid possess antibacterial, antifungal, and cytotoxic properties against various cancer cell lines.
- Enzyme Inhibition: Benzylaminobenzoic acid shows inhibitory activity against BChE (IC i 502.67 ± 0.05 µM) .
- Molecular Interactions: Research into its cytotoxic effects on cancer cells indicates it may interact with cellular pathways involved in apoptosis and cell proliferation.
- Synthesis of Novel Analogs: A 1,2,4-triazolebenzoic acid moiety was synthesized starting with toluene to obtain 4-hydrazinobenzoic acid, followed by condensation of substituted benzoic acid .
Cautions
Mechanism of Action
The mechanism of action of 4-[Benzyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Functionalized Benzoic Acids
Key Observations :
- Sulfonamide groups (e.g., -SO₂NH₂) enhance hydrogen-bonding interactions, critical for enzyme inhibition (e.g., carbonic anhydrase) .
Benzylamino Benzoic Acid Derivatives
Key Observations :
- Methylsulfonyl substitution replaces a hydrogen atom on the benzylamino group, likely reducing nucleophilicity and altering receptor binding compared to unmodified benzylamino derivatives .
- Chloro-substituted analogs (e.g., 4-((4-chlorobenzyl)amino)benzoic acid) show enhanced cytotoxicity, suggesting electron-withdrawing groups amplify bioactivity .
Aromatic and Alkyl Sulfonyl Derivatives
Key Observations :
- Longer alkyl chains (e.g., octyl) increase lipophilicity but reduce aqueous solubility, whereas aromatic substituents (e.g., benzyl) balance solubility and membrane permeability .
Biological Activity
4-[Benzyl(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C₁₃H₁₅NO₄S. It belongs to the sulfanilide class and exhibits significant biological activities, particularly in antimicrobial and cytotoxic domains. Its structural similarity to 4-aminobenzoic acid allows it to interfere with folate synthesis in bacteria, akin to sulfonamide antibiotics. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The compound's mechanism of action primarily involves the inhibition of enzymes related to folate synthesis. This is particularly relevant in bacterial infections where folate is essential for growth and replication. The methylsulfonyl group enhances solubility and potential biological activity, allowing for better interaction with target enzymes.
Key Mechanisms:
- Enzyme Inhibition : Similar to other sulfanilides, it inhibits dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Cytotoxicity : Research indicates that it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Activity :
- Cytotoxic Effects :
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its dual functionality as both an antibacterial agent and a potential therapeutic candidate against cancer. Below is a comparison highlighting its features against other similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminobenzoic Acid | Structure | Essential for bacterial folate synthesis; non-essential for humans. |
| Sulfanilamide | Structure | First antibiotic sulfa drug; inhibits dihydropteroate synthase. |
| Benzocaine | Structure | Local anesthetic; used topically for pain relief. |
| 4-Methylaminobenzoic Acid | Structure | Involved in hemostatic effects; inhibits plasmin activity. |
Q & A
Basic: What are the recommended synthetic routes for 4-[Benzyl(methylsulfonyl)amino]benzoic acid, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via a multi-step approach:
Sulfonylation : React 4-aminobenzoic acid with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methylsulfonyl group.
Benzylation : Use benzyl bromide under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF) to attach the benzyl group to the sulfonamide nitrogen.
Optimization Tips :
- Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.
- Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR : Use ¹H/¹³C NMR to confirm the benzyl group (δ 4.5–5.0 ppm for CH₂) and sulfonamide (δ 3.0–3.5 ppm for SO₂CH₃). ¹³C NMR can verify the carboxylic acid (δ ~170 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) achieves >95% purity. Retention time varies with mobile phase pH due to the carboxylic acid group .
- Mass Spectrometry : ESI-MS in negative mode detects the deprotonated molecular ion [M–H]⁻ at m/z 290.3 (calculated for C₁₄H₁₃NO₄S) .
Basic: How does the solubility profile of this compound influence experimental design?
Answer:
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and methanol.
Methodological Implications :
- For biological assays, prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity).
- In kinetic studies, use methanol for UV-Vis spectroscopy (λmax ~260 nm) .
Advanced: What strategies are used to investigate its potential as a kinase or enzyme inhibitor?
Answer:
- Enzyme Assays : Perform fluorescence-based assays (e.g., ATPase activity for kinases) with varying inhibitor concentrations. Calculate IC₅₀ using nonlinear regression.
- Structural Analysis : Dock the compound into target enzyme active sites (e.g., COX-2) via molecular modeling (AutoDock Vina) to predict binding modes. Validate with mutagenesis studies .
Advanced: How can conflicting data on reaction yields or biological activity be resolved?
Answer:
- Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities. For example, residual benzyl bromide may suppress enzymatic activity .
- Condition Screening : Test alternative solvents (e.g., THF vs. DMF) or catalysts (e.g., Pd/C for deprotection steps) to improve reproducibility .
Advanced: What computational methods are suitable for studying its reactivity or supramolecular interactions?
Answer:
- DFT Calculations : Use Gaussian 16 to model sulfonamide group electrophilicity and predict nucleophilic attack sites.
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (CHARMM force field) to assess membrane permeability for drug delivery studies .
Advanced: How can researchers address discrepancies between computational predictions and experimental results?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
